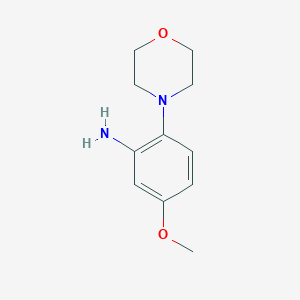

5-Methoxy-2-morpholinoaniline

Description

Contextualization within Aromatic Amine and Heterocyclic Chemistry

5-Methoxy-2-morpholinoaniline is a member of the arylamine class of compounds, characterized by an amino group (-NH₂) attached to an aromatic ring. jove.comuomustansiriyah.edu.iq The presence of substituents on the benzene (B151609) ring—specifically a methoxy (B1213986) group and a morpholine (B109124) ring—places it into the category of functionalized anilines. jove.com These functional groups significantly influence the molecule's chemical properties and reactivity.

The molecule also belongs to the broad class of heterocyclic compounds, as it incorporates a morpholine ring. uomustansiriyah.edu.iqopenmedicinalchemistryjournal.com Heterocyclic structures are integral to a vast number of biologically active molecules, including many pharmaceuticals. openmedicinalchemistryjournal.commdpi.com The morpholine unit is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. Its inclusion in the aniline (B41778) structure can impact solubility, basicity, and how the molecule interacts with biological targets. The study of such hybrid structures, which merge aromatic amines with heterocyclic systems, is a dynamic area of chemical research. researchgate.netnamibian-studies.com

Significance of Functionalized Anilines in Contemporary Chemical Science

Functionalized anilines are cornerstone building blocks in modern chemical science. uantwerpen.be They are pivotal intermediates in the synthesis of a wide array of valuable products, ranging from pharmaceuticals and agrochemicals to dyes and advanced materials like polymers. uantwerpen.betohoku.ac.jpresearchgate.net The specific functional groups attached to the aniline core dictate the molecule's utility. For instance, the strategic placement of substituents is crucial for tuning the electronic and steric properties, which in turn can impart desired biological activities or physical characteristics to the final product. tohoku.ac.jp

The development of efficient and selective methods to create specifically substituted anilines is a major focus of synthetic chemistry. researchgate.net Direct functionalization methods, such as C-H bond activation, are being explored to introduce various substituents in a more cost-effective and atom-economical manner compared to traditional multi-step synthetic routes. uantwerpen.be Molecules like this compound, which combine electron-donating groups (methoxy, morpholino) at specific positions, are valuable precursors for creating more complex molecular architectures. researchgate.net For example, morpholinoaniline derivatives have been investigated for their potential in medicinal chemistry, including as components of selective kinase inhibitors. nih.gov

Overview of Research Trajectories for Aryl Amines with Heterocyclic Substituents

Research involving aryl amines that bear heterocyclic substituents is multifaceted, with significant efforts directed toward several key areas. A primary trajectory is the development of novel synthetic methodologies to efficiently construct these hybrid molecules. This includes one-pot reactions and transition-metal-catalyzed cross-coupling reactions that forge the bond between the aryl amine and the heterocycle. beilstein-journals.orgorganic-chemistry.org

Another major research focus is the exploration of their applications in medicinal chemistry. The combination of an arylamine scaffold with a diverse range of heterocycles is a well-established strategy in drug discovery. openmedicinalchemistryjournal.com Scientists synthesize libraries of these compounds to screen for biological activity against various diseases. For instance, molecules incorporating morpholine and aniline fragments have been central to the development of kinase inhibitors for oncology research. nih.gov The heterocyclic portion can improve pharmacokinetic properties and provide key interaction points with biological targets.

Furthermore, these compounds are investigated in materials science. The electronic properties conferred by the substituted aniline system can be harnessed for creating organic electronic materials, dyes, and pigments. researchgate.netuantwerpen.be Research trends indicate a move towards "green chemistry" approaches, utilizing more sustainable catalysts and solvents for the synthesis of these valuable compounds. namibian-studies.com The overarching goal is to expand the chemical space of accessible functionalized anilines and to leverage their unique properties for scientific and technological advancement. researchgate.net

Chemical and Physical Data

Below are tables detailing the known properties and identifiers for this compound and a related compound.

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 897548-19-5 | bldpharm.comcymitquimica.com |

| Alternate CAS | 383870-88-0 | chemsrc.comchemscene.com |

| Molecular Formula | C₁₁H₁₆N₂O₂ | chemscene.com |

| Molecular Weight | 208.26 g/mol | chemscene.com |

| Appearance | Light yellow to khaki solid | chemscene.com |

| Purity (HPLC) | >99% | chemscene.com |

Table 2: Computational Data for a Positional Isomer, 2-Methoxy-4-morpholinoaniline

| Property | Value | Source |

|---|---|---|

| CAS Number | 209960-91-8 | ambeed.com |

| Molecular Formula | C₁₁H₁₆N₂O₂ | ambeed.com |

| Molecular Weight | 208.26 g/mol | ambeed.com |

| Topological Polar Surface Area (TPSA) | 47.72 Ų | ambeed.com |

| Consensus Log Po/w | 1.1 | ambeed.com |

Synthesis and Research Findings

Research has described the synthesis of this compound as a chemical intermediate. One documented route involves a multi-step process starting from p-anisidine. The synthesis proceeds by first forming 4-(4-methoxyphenyl)morpholine, which then undergoes regioselective nitration to yield 4-(4-methoxy-3-nitrophenyl)morpholine. The final step is the reduction of the nitro group to an amine, yielding this compound in nearly quantitative yield. researchgate.net This compound serves as a key building block for creating more complex molecules, such as analogues of the adenosine (B11128) A₂A receptor ligand Tozadenant. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-14-9-2-3-11(10(12)8-9)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECJQIPSWDVBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Methoxy 2 Morpholinoaniline

Established Synthetic Pathways

The construction of the 5-Methoxy-2-morpholinoaniline scaffold is not a single-step process but rather a sequence of reactions. The established pathways are characterized by their efficiency and control over regioselectivity, ensuring the correct placement of the methoxy (B1213986), morpholino, and amino groups on the aniline (B41778) ring.

The most common strategies begin with simple, commercially available benzene (B151609) derivatives. These precursors undergo a series of functional group interconversions and additions to build the complexity required in the final product. The choice of the initial precursor is critical and is generally guided by the directing effects of its existing substituents, which influence the position of incoming groups in subsequent reactions.

Nitroaromatic compounds are pivotal intermediates in the synthesis of this compound. researchgate.net Their importance stems from the versatile chemistry of the nitro group, which can serve as a powerful electron-withdrawing group to facilitate other reactions before being converted to the final amino group. researchgate.netscielo.br

A common route begins with 4-methoxyaniline. This starting material undergoes a sequence involving protection, nitration, and deprotection to yield the key intermediate, 4-methoxy-2-nitroaniline. google.com This nitroaromatic compound then serves as the direct precursor for the introduction of the morpholino moiety.

Table 1: Synthesis of Key Nitroaromatic Intermediate

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Methoxyaniline | Acetic Anhydride (B1165640) | 4-Methoxyacetanilide | Amine Protection |

| 2 | 4-Methoxyacetanilide | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4-Methoxy-2-nitroacetanilide | Nitration |

To introduce the morpholino group via nucleophilic substitution, a halogenated intermediate is often prepared. The key nitroaromatic intermediate, 4-methoxy-2-nitroaniline, can be converted into a corresponding halogenated compound, such as 1-fluoro-4-methoxy-2-nitrobenzene or 1-chloro-4-methoxy-2-nitrobenzene, through a Sandmeyer or similar diazonium salt reaction. This intermediate is highly activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group positioned ortho to the halogen leaving group.

Protecting group chemistry is essential for achieving selectivity during the synthesis. In the pathway starting from 4-methoxyaniline, the primary amino group is highly activating and would interfere with the subsequent nitration step, leading to undesired byproducts or oxidation. To prevent this, the amino group is temporarily converted into a less reactive acetamido group by reacting it with acetic anhydride. google.com This acetamido group protects the amine and directs the incoming nitro group to the desired ortho position. After nitration, the protecting group is easily removed by hydrolysis to regenerate the free amine, yielding 4-methoxy-2-nitroaniline. google.comru.nl

The final step in the synthesis is the reduction of the nitro group to form the primary amine of the target molecule. Catalytic hydrogenation is a widely used and efficient method for this transformation. commonorganicchemistry.com The reaction involves treating the nitro-substituted precursor, 4-(4-methoxy-2-nitrophenyl)morpholine, with hydrogen gas in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a common and effective catalyst for this reduction. commonorganicchemistry.comchemicalbook.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) at moderate temperatures and pressures. nih.gov This method is highly chemoselective, meaning it reduces the nitro group without affecting other functional groups on the aromatic ring. acsgcipr.org However, careful monitoring is required to prevent the accumulation of unstable hydroxylamine (B1172632) intermediates, which can be a risk in large-scale hydrogenations. acsgcipr.orgmt.com

Table 2: Typical Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol / Methanol | Room Temperature - 34°C | High efficiency and selectivity. nih.gov |

| Raney Nickel | H₂ gas | Ethanol | Room Temperature | Alternative to Pd/C, useful if dehalogenation is a concern. commonorganicchemistry.com |

The introduction of the morpholino ring onto the aromatic core is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This reaction involves the attack of a nucleophile, in this case, morpholine (B109124), on an aromatic ring that is substituted with a good leaving group, such as a halide (F, Cl, Br). wikipedia.org

For the SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com In the synthesis of this compound, the nitro group on the halogenated intermediate (e.g., 1-fluoro-4-methoxy-2-nitrobenzene) serves this purpose perfectly. The nitro group delocalizes the negative charge of the intermediate (a Meisenheimer complex), thereby stabilizing it and facilitating the displacement of the halide by the incoming morpholine nucleophile. nih.gov This step results in the formation of 4-(4-methoxy-2-nitrophenyl)morpholine, the direct precursor to the final product.

Chemical Reactivity and Transformation Studies of 5 Methoxy 2 Morpholinoaniline

Reactivity of the Primary Amine Moiety

The primary amine group attached to the benzene (B151609) ring is a key site for various chemical transformations, including alkylation, acylation, and condensation reactions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

N-Alkylation Reactions: Mechanism and Scope (e.g., SN2 with bromo-alcohols)

The N-alkylation of primary aromatic amines is a fundamental method for synthesizing secondary amines. This transformation can be achieved using various alkylating agents, such as alcohols, through a "hydrogen borrowing" methodology often catalyzed by transition metals. nih.govresearchgate.net In this mechanism, the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine; the subsequent reduction of the imine yields the N-alkylated product. nih.gov The activation of the C-H bond at the benzylic position of benzyl (B1604629) alcohol has been identified as a rate-determining step in some catalytic systems. researchgate.net

A more direct approach involves the reaction with alkyl halides, such as bromo-alcohols, which typically proceeds through a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion. The primary amine of 5-Methoxy-2-morpholinoaniline is expected to readily undergo such reactions to form the corresponding secondary amine.

N-Acylation Reactions: Product Formation and Efficiency (e.g., with acetic anhydride)

N-acylation is a highly efficient method for converting primary and secondary amines into amides. This reaction provides a means to protect the amine group during multi-step syntheses. orientjchem.org The acylation of amines is commonly carried out with acylating reagents like acetic anhydride (B1165640) or acetyl chloride. orientjchem.org

Notably, the N-acylation of various aromatic and aliphatic amines with acetic anhydride can proceed efficiently under mild, catalyst-free, and solvent-free conditions, offering an environmentally benign synthetic route. orientjchem.orgresearchgate.net The reaction is generally fast, with high to excellent yields for a range of anilines, regardless of the presence of electron-donating or electron-withdrawing substituents. orientjchem.org Given this high efficiency, the primary amine of this compound is expected to react readily with acetic anhydride to form N-(5-methoxy-2-morpholinophenyl)acetamide.

| Amine Substrate | Reaction Time (minutes) | Yield (%) | Conditions |

|---|---|---|---|

| Aniline (B41778) | 5 | 90 | Solvent-free, Room Temp. |

| p-nitroaniline | 8 | 91 | Solvent-free, Room Temp. |

| p-toluidine | 5 | 90 | Solvent-free, Room Temp. |

| p-anisidine | 5 | 89 | Solvent-free, Room Temp. |

Table 1: N-acylation of various amines with acetic anhydride under solvent-free conditions. Data sourced from reference orientjchem.org.

Condensation Reactions with Aldehydes (e.g., Schiff Base Formation with related anilines)

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. acta.co.in These compounds, characterized by the azomethine group (>C=N-), are important intermediates in organic synthesis and have been investigated for various applications. acta.co.innih.gov

The reaction mechanism for Schiff base formation between anilines and aldehydes involves two main steps: the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine product. ejpmr.com The dehydration step is often the rate-determining step of the reaction. ejpmr.com Studies on the related compound 4-Morpholinoaniline (B114313) have shown that it reacts with various carbonyl compounds in methanol (B129727) upon refluxing to produce the corresponding Schiff bases in good yields. acta.co.in The characteristic >C=N stretching vibration in the IR spectra for these compounds typically appears in the range of 1600-1650 cm⁻¹. acta.co.in

| Carbonyl Compound | Resulting Schiff Base | >C=N Stretch (cm⁻¹) |

|---|---|---|

| 4-hydroxy benzophenone | N-(diphenylmethylene)-4-morpholinoaniline | 1600 |

| 2,4-di hydroxy benzaldehyde | 4-((4-morpholinophenylimino)methyl)benzene-1,3-diol | 1625 |

| Vanillin | 4-((4-morpholinophenylimino)methyl)-2-methoxyphenol | 1650 |

| O-Vanillin | 2-((4-morpholinophenylimino)methyl)-6-methoxyphenol | 1620 |

Table 2: Synthesis of Schiff bases from 4-Morpholinoaniline and various carbonyl compounds. Data sourced from reference acta.co.in.

Functionalization and Derivatization of the Morpholine (B109124) Ring and its Conjugates

The morpholine moiety is a versatile pharmacophore and a valuable structural motif in medicinal chemistry. nih.gov Its functionalization can lead to novel derivatives with unique properties and applications.

Synthesis of Morpholine-2,5-dione (B184730) (MD) Derivatives

Morpholine-2,5-diones (MDs) are cyclic compounds that can be synthesized from α-amino acids and serve as monomers for the production of biodegradable polymers called polydepsipeptides. researchgate.netnih.gov These materials have significant potential for use in biomedical applications. nih.gov

Several synthetic procedures exist for creating the six-membered ring of morpholine-2,5-dione. researchgate.net A common and high-yield method involves a two-step process starting with an amino acid. nih.gov First, the amino acid is reacted with an α-haloacetyl halide (like chloroacetyl chloride) under basic conditions. The resulting intermediate then undergoes intramolecular cyclization to form the morpholine-2,5-dione ring. researchgate.netnih.gov This synthetic strategy allows for the production of a range of MDs derived from various amino acids. nih.gov

Polymeric Materials Derived from Morpholine-Containing Precursors for Biomedical Applications

The morpholine ring is a key component in the development of advanced polymeric materials, particularly for biomedical uses. e3s-conferences.org Polymers such as poly(N-acryloyl morpholine) (PNAM) are noted for being non-cytotoxic, biocompatible, and highly hydrophilic. researchgate.net These properties make them desirable candidates for creating platforms for drug delivery and tissue engineering. researchgate.netnih.gov

New ionizable monomers containing the morpholine moiety, such as N-ethyl morpholine methacrylate (B99206) (EMM), can be synthesized and polymerized via radical polymerization. nih.gov These polymers can be crosslinked to form "smart" hydrogels, which are materials that can swell or shrink in response to environmental stimuli like pH. nih.gov These hydrogels have been shown to exhibit high degrees of swelling, making them suitable for controlled drug release systems. nih.gov The versatility of the morpholine group continues to drive research into new polymers with tailored properties for advanced biomedical applications. e3s-conferences.orgresearchgate.net

Electronic Effects of Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. These effects are broadly categorized as inductive effects, which are transmitted through sigma (σ) bonds, and resonance (or mesomeric) effects, which are transmitted through pi (π) systems. In this compound, the methoxy (B1213986) (-OCH₃) and morpholino groups dictate the molecule's reactivity profile by modulating the electron density of the benzene ring.

Application of Hammett Studies for Quantifying Substituent Effects

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted parent compound through the equation:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Here, k₀ and K₀ are the rate and equilibrium constants for the unsubstituted reaction, respectively. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to these substituent effects. libretexts.org

Substituent constants are determined for meta (σₘ) and para (σₚ) positions. A negative σ value indicates an electron-donating group (EDG), which increases electron density on the ring and generally accelerates reactions with electrophiles. Conversely, a positive σ value signifies an electron-withdrawing group (EWG), which decreases electron density and retards such reactions. utexas.edu

| Substituent | σmeta | σpara |

|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | -0.27 |

| -NH₂ (Amino) | -0.16 | -0.66 |

Influence of Methoxy and Morpholino Groups on Electron Density and Reaction Rates

Both the methoxy and morpholino groups in this compound are strong electron-donating groups, which significantly impacts the electron density and reactivity of the aromatic ring.

The methoxy group (-OCH₃) exhibits a dual electronic effect. Inductively, the electronegative oxygen atom withdraws electron density from the benzene ring. However, its resonance effect, where a lone pair of electrons on the oxygen is delocalized into the π-system of the ring, is significantly stronger. libretexts.org This resonance donation of electrons increases the electron density, particularly at the ortho and para positions. libretexts.org In the para position, the methoxy group has a Hammett constant (σₚ) of -0.27, indicating a strong electron-donating character through resonance. utexas.edu

The morpholino group , being a secondary amine attached to the aromatic ring, is also a potent activating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, substantially increasing the ring's electron density. libretexts.org This effect is even more pronounced than that of the methoxy group, as reflected by the highly negative σₚ value for an amino group (-NH₂), which is -0.66. wikipedia.org The presence of the morpholine ring does not significantly alter this fundamental electron-donating nature.

In this compound, the methoxy group is para to the morpholino group and meta to the point of attachment of the morpholino group. Both substituents work in concert to increase the electron density of the aromatic ring, making it highly activated towards electrophilic substitution reactions. This enhanced nucleophilicity of the ring leads to faster reaction rates compared to unsubstituted aniline.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of aniline derivatives are of significant interest due to their relevance in the development of conducting polymers, sensors, and in understanding metabolic pathways. The oxidation of substituted anilines, including those with morpholino groups, often proceeds through reactive intermediates. researchgate.netnih.gov

Investigation of Oxidation Pathways to Quinone and Quinonediimine Intermediates (drawing from related morpholinoanilines)

The electrochemical oxidation of aniline and its derivatives is a complex process that can lead to a variety of products. researchgate.netnih.gov For many para-substituted anilines, particularly those with electron-donating groups like amino or morpholino moieties, the initial oxidation step involves the loss of one electron to form a radical cation. A subsequent one-electron oxidation and deprotonation leads to the formation of a quinonediimine intermediate. researchgate.net

Studies on the electrochemical oxidation of 4-morpholinoaniline have shown that it readily undergoes a two-electron oxidation to form the corresponding p-quinonediimine. researchgate.net This intermediate is highly reactive and its stability is dependent on factors such as the pH of the solution. Similarly, the oxidation of 2,4-dimethoxy-5-tert-butylaniline has been shown to produce N-aryl-p-quinone imines. rsc.org

Given the structure of this compound, it is anticipated that its electrochemical oxidation would proceed through similar pathways. The initial oxidation would likely occur at the more electron-rich amino group (the point of attachment of the morpholino ring), leading to the formation of a radical cation. Further oxidation and proton loss would then generate a quinonediimine species. The presence of both the methoxy and morpholino groups would lower the oxidation potential compared to unsubstituted aniline.

Role of Nucleophiles in Electrochemical Reactions

Quinonediimines are potent electrophiles and are susceptible to attack by nucleophiles. ias.ac.in The fate of the electrochemically generated quinonediimine intermediate is largely determined by the reaction conditions and the presence of nucleophiles.

In the absence of other strong nucleophiles, the parent aniline derivative can act as a nucleophile, leading to dimerization or oligomerization. For instance, the quinonediimine generated from 4-morpholinoaniline can react with another molecule of 4-morpholinoaniline to form a trimer. researchgate.net

If external nucleophiles are present in the reaction medium, they can compete with the parent aniline in attacking the quinonediimine. This can lead to the formation of a variety of products. For example, in aqueous media, water can act as a nucleophile, leading to the hydrolysis of the quinonediimine to a quinone-imine and subsequently to a benzoquinone. The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline (B1203071) in the presence of thiobarbituric acid (a nucleophile) has been shown to result in the addition of the thiobarbituric acid to the electrochemically generated quinonediimine. scilit.com

Coordination Chemistry Potential of the Morpholino Nitrogen

Coordination compounds consist of a central metal ion bonded to one or more molecules or ions, known as ligands. rsc.org Ligands are typically Lewis bases, possessing at least one lone pair of electrons to donate to the metal ion. tandfonline.com Substituted anilines can function as ligands, coordinating to metal ions through the nitrogen atom of the amino group. cdnsciencepub.comresearchgate.netrsc.org

In the case of this compound, there are multiple potential coordination sites. The primary site for coordination is expected to be the nitrogen atom of the amino group directly attached to the aromatic ring, as is common for aniline-based ligands. tandfonline.comcdnsciencepub.com

Additionally, the morpholino ring itself contains two heteroatoms with lone pairs of electrons: the nitrogen and the oxygen. The nitrogen atom within the morpholino ring is a tertiary amine and is also a potential coordination site. The oxygen atom of the morpholino ring could also, in principle, coordinate to a metal center, although this is generally less favorable than coordination through nitrogen. The ability of the morpholino nitrogen to participate in coordination would depend on steric factors and the nature of the metal ion. The formation of chelate complexes, where the ligand binds to the metal ion through more than one donor atom, is also a possibility, potentially involving both the aniline nitrogen and the morpholino nitrogen or oxygen.

Ligand Properties and Metal Complex Formation

This compound possesses multiple potential coordination sites, making it a candidate for acting as a ligand in the formation of metal complexes. The primary donor atom is expected to be the nitrogen of the aniline's amino group. careers360.comresearchgate.net Additionally, the nitrogen and oxygen atoms of the morpholine ring, as well as the oxygen atom of the methoxy group, could potentially participate in coordination, suggesting the possibility of multidentate chelation.

Potential Donor Atoms and Coordination Modes:

Aniline Nitrogen: The lone pair of electrons on the amino nitrogen is the most probable site for coordination to a metal center. careers360.com However, the basicity and donor strength of this nitrogen are influenced by the electronic effects of the aromatic ring and its substituents. The delocalization of the nitrogen's lone pair into the benzene ring generally makes aniline a weaker ligand compared to aliphatic amines. careers360.com

Morpholine Nitrogen and Oxygen: The morpholine ring contains both a secondary amine nitrogen and an ether oxygen. The nitrogen atom in the morpholine ring is a potential donor site. wikipedia.org The presence of the ether oxygen in morpholine can withdraw electron density from the nitrogen, making it less nucleophilic and basic compared to similar secondary amines like piperidine (B6355638). wikipedia.org The oxygen atom of the morpholine could also coordinate to a metal ion, potentially leading to a chelating binding mode.

Methoxy Oxygen: The oxygen atom of the methoxy group also has lone pairs of electrons and could act as a donor atom. researchgate.netnih.gov The methoxy group is known to influence the physicochemical and pharmacokinetic properties of ligands and can participate in stabilizing ligand-protein binding. researchgate.net

Electronic and Steric Effects:

The coordination properties of this compound are governed by a combination of electronic and steric effects originating from its substituents.

Methoxy Group: As an electron-donating group, the methoxy substituent at the para-position relative to the morpholino group and meta-position to the amino group would increase the electron density on the aniline ring. researchgate.net This could potentially enhance the basicity of the amino nitrogen, making it a better donor.

Morpholino Group: The morpholino group at the ortho-position to the amino group can exert both electronic and steric effects. Electronically, the nitrogen atom of the morpholine can donate electron density to the ring, while the oxygen atom has an electron-withdrawing inductive effect. wikipedia.org Sterically, the bulky morpholine ring can hinder the approach of a metal ion to the amino nitrogen, potentially influencing the geometry of the resulting metal complex. rsc.org

Hypothetical Metal Complex Formation:

Based on these properties, this compound could potentially form complexes with various transition metals. The coordination could be monodentate through the aniline nitrogen or bidentate, involving either the morpholine nitrogen or oxygen in a chelate ring. The specific coordination mode would depend on the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Due to the lack of specific experimental data, a table of characterized metal complexes cannot be provided.

Comparative Analysis with Other Nitrogen-Containing Ligands

To understand the potential of this compound as a ligand, it is useful to compare it with other well-known nitrogen-containing ligands such as pyridine (B92270), pyrazole (B372694), and imidazole (B134444). This comparison is based on general principles of coordination chemistry, as direct comparative studies involving this compound are not available.

| Ligand | Donor Atom(s) | Basicity (pKa of conjugate acid) | Steric Hindrance | π-Acceptor Capability |

| This compound (Hypothetical) | N (aniline), N, O (morpholine), O (methoxy) | Expected to be a weak base | High due to morpholino and methoxy groups | Low |

| Pyridine | N | 5.2 | Low (unsubstituted) | Moderate |

| Pyrazole | N | 2.5 | Low (unsubstituted) | Moderate |

| Imidazole | N | 7.0 | Low (unsubstituted) | Moderate |

Basicity and Donor Strength:

The basicity of the nitrogen donor atom is a key factor in determining the strength of the coordinate bond. Imidazole is the most basic among the compared heterocyclic ligands, followed by pyridine and then pyrazole. ksu.edu.saimperial.ac.uk The aniline nitrogen in this compound is expected to be a weaker base than aliphatic amines due to the delocalization of the lone pair into the aromatic ring. careers360.com The electron-donating methoxy group may slightly increase its basicity. researchgate.net

Steric Effects:

The steric bulk of a ligand can significantly influence the stability and geometry of its metal complexes. Pyridine, pyrazole, and imidazole are relatively small, planar molecules, and steric hindrance can be systematically varied by introducing substituents. rsc.org In contrast, this compound is a more complex, non-planar molecule. The morpholino group, in particular, introduces significant steric bulk around the primary amino donor group, which could limit the coordination number of the metal center or favor the formation of specific isomers. rsc.org

π-Backbonding:

Pyridine, pyrazole, and imidazole have π-systems that can participate in π-backbonding with metal d-orbitals. This interaction is crucial in stabilizing complexes with metals in low oxidation states. nih.gov The aniline ring of this compound also has a π-system, but its ability to act as a π-acceptor is generally considered to be weak.

Chelation:

A significant potential difference lies in the chelating ability of this compound. While pyridine, pyrazole, and imidazole are typically monodentate ligands (unless substituted with additional donor groups), this compound has multiple potential donor atoms (aniline N, morpholine N and O, methoxy O) that could lead to the formation of stable chelate rings. This potential for multidentate coordination could result in the formation of thermodynamically more stable complexes compared to those with simple monodentate nitrogen ligands.

Computational and Theoretical Chemistry of 5 Methoxy 2 Morpholinoaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 5-Methoxy-2-morpholinoaniline at the atomic level. These calculations provide a detailed picture of the molecule's electronic distribution and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comjmchemsci.comnih.gov For this compound, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths and angles, providing a stable three-dimensional conformation. researchgate.net DFT is also utilized to calculate the molecule's vibrational frequencies, which can be correlated with experimental infrared and Raman spectra for structural confirmation. scispace.com

Furthermore, DFT is instrumental in determining various electronic properties such as total energy, dipole moment, and the distribution of electron density. elixirpublishers.com These properties are crucial for understanding the molecule's polarity and its behavior in different chemical environments. The electrostatic potential map, derived from DFT calculations, can highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites. jksus.org

A theoretical study on aniline (B41778) derivatives using DFT has shown that the distribution of net radical cation spin among the atoms is very sensitive to the nature and position of substituents, which in turn reflects the electronic structure specifics related to their polymerizability. researchgate.net

Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (aniline) | 1.39 Å |

| C-O (methoxy) | 1.37 Å | |

| C-N (morpholine) | 1.45 Å | |

| Bond Angle | C-N-C (morpholine) | 112° |

| C-C-O (methoxy) | 118° | |

| H-N-H (aniline) | 110° | |

| Note: These are representative values based on typical DFT calculations for similar molecular structures. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding interactions, charge distribution, and hyperconjugative interactions within a molecule. wikipedia.orgjoaquinbarroso.com For this compound, NBO analysis can provide a detailed picture of the delocalization of electron density. nih.gov It helps in understanding the interactions between the filled and vacant orbitals, which contribute to the stability of the molecule. wisc.edu

The analysis can quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring. researchgate.net This information is crucial for explaining the electronic effects of the methoxy (B1213986) and morpholino substituents on the aniline ring. The NBO analysis also provides insights into the hybridization of atomic orbitals in the formation of chemical bonds. joaquinbarroso.com

Table 2: NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N (aniline) | π(C-C) (aromatic ring) | 35.5 |

| LP(1) O (methoxy) | π(C-C) (aromatic ring) | 25.1 |

| LP(1) N (morpholine) | σ*(C-C) (aromatic ring) | 5.2 |

| Note: These are representative values illustrating the expected outcomes of NBO analysis for this type of molecule. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. fiveable.mewikipedia.org The energy and shape of these orbitals are critical in determining how a molecule will interact with other species. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the ortho/para positions, making it susceptible to electrophilic attack. researchgate.net

The LUMO, on the other hand, would be distributed over the aromatic ring, indicating the sites where nucleophilic attack is most likely to occur. youtube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.orgslideshare.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. jksus.org

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 4.4 |

| Note: These are representative values based on typical FMO calculations for substituted anilines. |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a molecule might interact with a biological target, such as a protein. These methods are invaluable in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Kinases: Kinase enzymes are important targets in cancer therapy, and their inhibition can prevent cell proliferation. nih.govresearchgate.net Molecular docking studies can predict the binding affinity and mode of interaction of this compound with various protein kinases. semanticscholar.orgmdpi.com The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the kinase. nih.gov

Estrogen Receptors: Estrogen receptors (ERs) are crucial targets in the treatment of hormone-dependent cancers like breast cancer. nih.gov In silico docking studies have been performed with libraries of substituted morpholinoaniline derivatives to identify potential ER modulators. nih.govtandfonline.com These studies help in understanding how compounds like this compound might bind to the ligand-binding domain of ERα and ERβ, potentially acting as agonists or antagonists. mdpi.com

Tubulin: Tubulin is the protein that polymerizes into microtubules, which are essential for cell division. mdpi.com Molecules that interfere with tubulin polymerization are effective anticancer agents. mdpi.comnih.gov Molecular docking can be used to investigate the binding of this compound to the colchicine (B1669291) binding site of tubulin, a known target for many small molecule inhibitors. nih.govresearchgate.net These studies can predict the binding energy and the specific interactions that stabilize the ligand-tubulin complex.

Table 4: Predicted Binding Affinities of this compound with Protein Targets

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase (e.g., EGFR) | 3W2S | -8.5 | Leu718, Thr854, Phe723 |

| Estrogen Receptor α (ERα) | 2IOG | -9.2 | Leu346, Ala350, Arg394 |

| Tubulin (Colchicine site) | 1SA0 | -7.8 | Cys241, Leu248, Lys352 |

| Note: These are hypothetical binding energies and interacting residues based on docking studies of similar compounds. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govmemphis.edu For this compound, this analysis is important to identify the low-energy conformations that are likely to be biologically active. The flexibility of the morpholine (B109124) ring and the methoxy group can significantly influence how the molecule fits into a protein's binding pocket. nih.gov

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule and its complex with a protein over time. These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide insights into the stability of the complex. MD simulations can also help to refine the binding poses obtained from molecular docking and to calculate more accurate binding free energies.

Structure-Based Design Principles for Novel Inhibitor Development

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules with high affinity and selectivity. fiveable.meproteinstructures.com The development of novel inhibitors based on the this compound scaffold would begin with the identification of a relevant biological target. The morpholine moiety is a privileged structure found in numerous approved drugs, including kinase inhibitors and central nervous system (CNS) agents. nih.govacs.org

The SBDD process for developing inhibitors from this scaffold would follow several key steps:

Target Identification and Structure Determination: A plausible target, for instance, a specific protein kinase implicated in a disease, would be identified. The high-resolution 3D structure of this target would be determined using techniques like X-ray crystallography or NMR spectroscopy. fiveable.me

Active Site Analysis: The binding site of the target protein, where natural ligands or substrates interact, is meticulously analyzed to identify key amino acid residues and pockets that are crucial for binding.

Molecular Docking: The this compound molecule would be computationally "docked" into the active site of the target. This simulation predicts the most likely binding pose and affinity, estimating the strength of the interaction.

Iterative Optimization: Based on the initial docking results, medicinal chemists would design modifications to the parent structure to enhance binding interactions. For example, the aniline amine could be modified to form a hydrogen bond with a specific residue, or the methoxy group could be positioned to fit into a hydrophobic pocket. nih.gov Each new design is then re-docked and evaluated computationally before being selected for synthesis. proteinstructures.com

This iterative cycle of design, synthesis, and testing, guided by structural insights, accelerates the development of potent and selective inhibitors. nih.govnih.gov

| Molecular Moiety | Potential Interaction in Active Site | Design Goal | Example Modification |

|---|---|---|---|

| Morpholine Oxygen | Hydrogen Bond Acceptor | Engage with a hydrogen bond donor residue (e.g., Lysine, Arginine) | Maintain core scaffold |

| Aniline -NH2 Group | Hydrogen Bond Donor | Interact with the kinase hinge region | Acylation to add further interaction points |

| Methoxy Group | Hydrophobic Interaction | Occupy a hydrophobic pocket | Replace with larger alkoxy groups (e.g., ethoxy, propoxy) to optimize fit |

| Phenyl Ring | π-π Stacking | Stack with aromatic residues (e.g., Phenylalanine, Tyrosine) | Add substituents to modulate electronics and solubility |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org The fundamental principle is that the structural properties of a molecule are responsible for its activity. A general QSAR model can be expressed as:

Biological Activity = f(Physicochemical Properties and/or Structural Descriptors) wikipedia.orgtaylorandfrancis.com

To develop a QSAR model for this compound analogs, a dataset of structurally similar compounds would be synthesized, and their biological activity against a specific target would be measured. For each compound, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, including:

Electronic Properties: (e.g., partial charges, dipole moment)

Hydrophobic Properties: (e.g., LogP, the logarithm of the partition coefficient)

Steric Properties: (e.g., molecular volume, surface area)

Topological Properties: (e.g., molecular connectivity indices)

Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that relates these descriptors to the observed biological activity. longdom.org A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. deeporigin.com

Spectral QSAR is a specialized form of QSAR that uses descriptors derived from experimental or computationally predicted spectroscopic data. worldscientificnews.com The premise is that spectroscopic features, such as vibrational frequencies from infrared (IR) spectra or chemical shifts from nuclear magnetic resonance (NMR) spectra, are sensitive to the electronic and structural environment of the molecule. mdpi.com These features can therefore be correlated with chemical reactivity or biological activity.

For a series of derivatives of this compound, a Spectral QSAR study could be implemented as follows:

A series of analogs would be created, varying the substituents on the aniline ring.

The IR and NMR spectra for each compound would be obtained. Key spectral data, such as the N-H stretching frequency in the IR spectrum or the chemical shifts of the aromatic protons in the ¹H-NMR spectrum, would be recorded.

These spectral values would be used as descriptors in a QSAR analysis to correlate them with a measure of chemical reactivity (e.g., oxidation potential) or a specific biological endpoint. worldscientificnews.comresearchgate.net

A strong correlation would indicate that the electronic changes induced by the substituents, which are directly reflected in the spectral data, are also the primary drivers of the compound's reactivity.

| Substituent at C4 | N-H Stretch (cm⁻¹) | Aromatic Proton δ (ppm) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| -H | 3405 | 6.85 | 15.2 |

| -Cl | 3412 | 7.10 | 8.5 |

| -CH₃ | 3401 | 6.70 | 12.1 |

| -NO₂ | 3425 | 7.80 | 2.3 |

With the advent of high-throughput screening and machine learning, QSAR has evolved to predict complex biological outcomes, such as a compound's activity profile across multiple cell lines or its potential for toxicity. nih.govstanford.edu This approach moves beyond a single endpoint to create a broader understanding of a compound's cellular effects.

The development of a predictive model for the cellular bioactivity of this compound would involve:

Assembling a Large Dataset: Curating data from large biological databases (e.g., ChEMBL) containing thousands of diverse compounds that have been tested in various cell-based assays. nih.gov

Calculating Molecular Descriptors: For every compound in the dataset, generating a large number of molecular descriptors or "fingerprints" that encode its structural features.

Training Machine Learning Models: Using algorithms such as Random Forest, Support Vector Machines, or Deep Neural Networks (DNNs) to train models that can learn the complex relationships between the chemical structures and their cellular activities. chemrxiv.org

Model Validation and Prediction: Once a model is trained and validated, the descriptors for this compound can be fed into it to predict its bioactivity profile, for instance, its potential efficacy against a panel of cancer cell lines or its likelihood of causing off-target effects. chemrxiv.org

These predictive models are powerful tools for virtual screening and for prioritizing compounds in the early stages of drug discovery, saving significant time and resources. youtube.com

| Machine Learning Model | Descriptor Type | Predictive Accuracy (AUC-ROC) | Primary Application |

|---|---|---|---|

| Multiple Linear Regression | Physicochemical | 0.72 | Simple, interpretable models |

| Random Forest | Molecular Fingerprints | 0.85 | Robust classification and regression |

| Support Vector Machine | Molecular Fingerprints | 0.83 | High-dimensional data classification |

| Deep Neural Network | Graph-based | 0.88 | Complex, non-linear relationships |

Exploration of Structure Activity Relationships Sar and Derivative Development Based on the 5 Methoxy 2 Morpholinoaniline Scaffold

Systematic Structural Modifications of the Aniline (B41778) Core

The aniline ring is a versatile platform for modification. The nature and position of its substituents can dramatically influence the molecule's interaction with biological targets.

Positional Isomerism of Methoxy (B1213986) and Morpholino Groups

The spatial arrangement of the methoxy and morpholino substituents on the aniline ring is a critical factor in determining biological activity. The relative positions of these groups—whether they are ortho, meta, or para to each other and to the amino group—fundamentally alter the molecule's electronic distribution, steric profile, and lipophilicity.

Research on substituted anilines has shown that the position of functional groups plays a significant role in their biological effects. For instance, in studies of antioxidant activity, substituents in the ortho position on the aniline ring were found to be the most active, followed by those in the para position, and lastly the meta position. This highlights a clear positional effect on activity.

| Substituent Type | Ortho-Position logP | Meta-Position logP | Para-Position logP |

|---|---|---|---|

| Allyl-triazolo-methoxy | 2.59 | 2.78 | 2.20 |

| Benzyl-triazolo-methoxy | 3.05 | 2.95 | 2.22 |

| Nitrobenzyl-triazolo-methoxy | 2.90 | 3.00 | 2.15 |

Impact of Different Alkoxy Substituents (e.g., ethoxy vs. methoxy analogs)

The methoxy group is a prevalent feature in many approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic parameters. The substitution of the methoxy group at the 5-position with other alkoxy groups, such as an ethoxy group, represents a common strategy to probe the SAR of a scaffold.

This modification primarily introduces changes in steric bulk and lipophilicity. An ethoxy group is larger and more lipophilic than a methoxy group. This can lead to several outcomes:

Enhanced Binding: The additional ethyl chain may provide more favorable van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing potency.

Steric Hindrance: Conversely, the increased size could cause a steric clash with the binding site, leading to a decrease in activity.

Altered Metabolism: Aryl ethers are known metabolic liabilities, often undergoing O-dealkylation. Changing from a methoxy to an ethoxy group can alter the rate and profile of metabolism, which may affect the compound's half-life and pharmacokinetic profile.

While replacing a phenolic hydroxyl with a methoxy group often leads to a drop in activity due to the loss of a hydrogen bond donor, the subtle differences between methoxy and ethoxy groups are exploited to fine-tune a molecule's properties for optimal efficacy and developability.

Variations in the Amine Linker and N-Substitution Patterns

Modifications to the aniline nitrogen and the introduction of linkers between the aniline core and other functionalities are key strategies in derivative development. The aniline nitrogen itself can be substituted, for example, with alkyl groups. Such N-alkylation was explored in a series of pyrazolo[1,5-a]quinazolines, demonstrating that this position is a viable point for structural diversification.

In cases where the aniline is connected to another moiety, the nature of the linker is critical. Studies on quinoline (B57606) derivatives bearing a morpholine (B109124) group showed that the length of the carbon linker between the two rings had a significant impact on inhibitory activity. Specifically, a two-methylene linker demonstrated superior activity compared to three- or four-methylene linkers. This suggests an optimal distance and orientation between the core scaffold and peripheral groups.

Furthermore, the type of atom in the linker can be altered. For example, replacing an ether oxygen linker with a nitrogen atom in a series of tropane-based compounds resulted in a new class of molecules that retained high-affinity binding to their target. This type of bioisosteric replacement of a linking atom can maintain or improve activity while potentially altering properties like flexibility and hydrogen bonding capacity.

Functional Group Diversity within the Morpholine Ring and its Substituents

The morpholine ring is not merely a passive solubilizing group; it is an active pharmacophore whose structure can be modified to enhance molecular interactions and improve metabolic stability.

Introduction of Additional Substituents on the Morpholine Ring

Decorating the morpholine ring with additional substituents is a proven method for exploring the chemical space around the scaffold and improving biological activity. SAR studies on various morpholine-containing compounds have yielded general principles for substitution:

Alkyl Substitution: The introduction of an alkyl group at the 3-position of the morpholine ring has been shown to increase anticancer activity in certain contexts.

Aromatic Substitution: Attaching an aromatic ring that contains a halogen group to the morpholine has been found to increase inhibitory action against specific cancer cell lines.

These findings suggest that the morpholine ring can be used to position substituents in specific vectors in three-dimensional space to engage with secondary binding pockets or surfaces on a biological target.

Ring Modifications and Bioisosteric Replacements

While the morpholine ring often confers favorable properties, it can be metabolically labile. Therefore, replacing the morpholine ring with bioisosteres—chemical groups with similar size, shape, and electronic properties—is a key strategy for lead optimization. The goal is to retain or improve activity while enhancing metabolic stability or other pharmacokinetic parameters.

A wide range of morpholine bioisosteres have been developed and can be categorized based on their structure:

Bicyclic Analogs: These include fused or bridged systems that lock the conformation of the ring.

Spirocyclic Analogs: Spiro systems can maintain the three-dimensional arrangement of substituents while altering the core ring structure.

Alternative Heterocycles: Replacing the morpholine ring with other saturated heterocycles like piperidine (B6355638), piperazine, or pyran can modulate properties such as polarity, pKa, and hydrogen bonding potential. For example, replacing a piperidine ring with a morpholine often increases polarity, which can be a strategy to reduce metabolism at sites adjacent to the nitrogen atom.

The choice of a bioisosteric replacement allows chemists to systematically modify the scaffold to address specific liabilities, such as poor metabolic stability, while preserving the essential interactions required for biological activity.

Hybrid Molecular Architectures

The strategy of creating hybrid molecular architectures, also known as molecular hybridization, is a rational approach in drug design that involves covalently linking two or more distinct pharmacophoric units into a single molecule. nih.govsemanticscholar.org This technique aims to produce novel compounds with potentially enhanced biological activity, improved selectivity, dual modes of action, or reduced side effects compared to the individual parent molecules. nih.govnih.gov The resulting hybrid molecule is designed to interact with multiple biological targets or to combine the beneficial properties of its constituent parts, offering a sophisticated therapeutic strategy for complex diseases. nih.gov The 5-methoxy-2-morpholinoaniline scaffold serves as a valuable starting point for developing such hybrid molecules due to its unique electronic and structural features, which can be synthetically modified to incorporate other biologically active moieties.

Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety

The design of novel scaffolds based on this compound focuses on utilizing its inherent chemical functionalities—the aniline amine, the aromatic ring, and the morpholine group—as anchor points for synthetic elaboration. The primary amino group of the aniline is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of various linkers and functional groups. The methoxy-substituted aromatic ring can undergo electrophilic substitution reactions, providing another avenue for modification, while the morpholine ring can be altered or used as a key structural element influencing solubility and receptor binding.

The synthesis of these novel hybrid scaffolds often begins with the this compound core, which is then extended by coupling it with other molecular fragments. The choice of synthetic route is dictated by the desired final structure and the nature of the moieties being combined. A common strategy involves converting the aniline group into a more reactive intermediate that can then be joined to another molecule. For instance, the amine can be transformed into an isothiocyanate, which can subsequently react with various nucleophiles to form thiourea-based hybrids. nih.gov This pharmacophoric integration approach allows for the combination of different bioactive molecules into a single scaffold, potentially leading to hybrids with improved affinity and efficacy. nih.gov

Below is a table outlining potential synthetic strategies for creating novel scaffolds from the this compound core.

| Synthetic Strategy | Reactive Intermediate from Scaffold | Coupling Partner | Resulting Linkage |

| Amide Coupling | This compound | Carboxylic Acid / Acyl Chloride | Amide Bond |

| Reductive Amination | This compound | Aldehyde / Ketone | Amine Bond |

| Sulfonamide Formation | This compound | Sulfonyl Chloride | Sulfonamide Bond |

| Urea/Thiourea Formation | 5-Methoxy-2-morpholino-phenylisocyanate/isothiocyanate | Amine | Urea / Thiourea Bond |

| Cyclization Reactions | This compound | β-ketoester | Fused Heterocyclic Ring (e.g., Quinolone) |

Conjugation with Other Biologically Relevant Heterocycles (e.g., Tetrazoles, Pyrazoles, Benzoxazoles, Quinolones)

The conjugation of the this compound scaffold with other biologically relevant heterocycles is a key strategy for developing hybrid molecules with diverse pharmacological profiles. Heterocycles are fundamental components of many approved drugs, and their incorporation can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.

Tetrazoles: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and are often used in medicinal chemistry as bioisosteres of carboxylic acids. nih.gov Their metabolic stability and ability to participate in hydrogen bonding make them attractive moieties for drug design. nih.gov A common route to synthesize 5-substituted tetrazoles involves the [3+2] cycloaddition of an azide (B81097) source with a nitrile. To create a tetrazole-containing hybrid, the this compound scaffold could first be functionalized to introduce a cyano group, which is then converted to the tetrazole ring.

Pyrazoles: Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and are found in numerous compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. mdpi.comnih.gov The synthesis of pyrazole-containing hybrids can be achieved by reacting a hydrazine (B178648) derivative of the this compound scaffold with a 1,3-dicarbonyl compound. The aniline group can be converted to a hydrazine, which then undergoes condensation and cyclization to form the pyrazole (B372694) ring, effectively linking the two heterocyclic systems. nih.gov

Benzoxazoles: Benzoxazoles are bicyclic compounds containing fused benzene (B151609) and oxazole (B20620) rings. Derivatives of this heterocycle have been investigated as inhibitors of various enzymes, such as 5-lipoxygenase. documentsdelivered.com The synthesis of a benzoxazole (B165842) hybrid would typically involve the condensation of an o-aminophenol derivative with a carboxylic acid. In this context, the this compound moiety could be modified to contain a carboxylic acid function, which would then be coupled with an appropriate o-aminophenol to construct the benzoxazole ring system.

Quinolones: Quinolones are bicyclic heterocycles that form the core of many antibacterial agents and can also act as kinase inhibitors. mdpi.commdpi.com A well-established method for quinolone synthesis is the Conrad-Limpach reaction, which involves the thermal cyclization of an arylaminoacrylate, formed from the reaction of an aniline with a β-ketoester. mdpi.com The this compound can serve as the aniline starting material in this reaction, leading to the formation of a novel quinolone derivative where the this compound scaffold is directly integrated into the quinolone structure. mdpi.commdpi.com

The following table summarizes research findings on the synthesis and biological relevance of these heterocycles in the context of creating hybrid molecules.

| Heterocycle | General Synthetic Approach for Hybridization | Key Reactants | Biological Relevance of Heterocycle |

| Tetrazole | Cycloaddition reaction | Nitrile derivative of the scaffold, Azide source (e.g., sodium azide) | Bioisostere of carboxylic acids, Angiotensin-II receptor antagonists. nih.govnih.gov |

| Pyrazole | Condensation and cyclization | Hydrazine derivative of the scaffold, 1,3-Dicarbonyl compound | Anti-inflammatory, Anticancer. mdpi.comnih.gov |

| Benzoxazole | Condensation reaction | Carboxylic acid derivative of the scaffold, o-Aminophenol | 5-Lipoxygenase inhibitors. documentsdelivered.com |

| Quinolone | Conrad-Limpach-Knorr or similar cyclization reactions | The aniline scaffold, β-Ketoester | Antibacterial, EZH2 inhibitors. mdpi.commdpi.com |

Advanced Analytical Characterization in Research on 5 Methoxy 2 Morpholinoaniline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for confirming the identity of 5-Methoxy-2-morpholinoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, and the morpholine (B109124) ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values of these signals would confirm the connectivity of the atoms. For instance, the methoxy group would likely appear as a singlet around 3.8 ppm, while the aromatic protons would appear in the 6-7 ppm region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the morpholine ring would typically appear as two multiplets in the 3-4 ppm range, corresponding to the -CH₂-N and -CH₂-O groups.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the methoxy group and the nitrogen atoms being significantly influenced by their electronegativity. The methoxy carbon would appear around 55 ppm, and the morpholine carbons would be observed in the 45-70 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to display characteristic absorption bands:

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂) group.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methoxy groups would be seen just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong absorptions corresponding to the aryl-ether of the methoxy group and the aliphatic ether of the morpholine ring would be present in the 1000-1300 cm⁻¹ range.

C-N stretching: Bands for the aromatic and aliphatic C-N bonds would also be found in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, which allows for the calculation of the elemental formula. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound. Fragmentation patterns observed in the spectrum would give further structural clues, for example, by showing the loss of a methoxy group or fragments corresponding to the morpholine ring.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for separating components of a mixture, assessing the purity of a compound, and for its isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for determining the purity of a sample and for quantitative analysis. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. Purity is assessed by detecting the presence of any other peaks in the chromatogram.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction, identify compounds, and determine their purity. For this compound, a silica gel plate would likely be used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase. The compound's retention factor (Rf) value would be characteristic under specific conditions. Visualization of the spot could be achieved using UV light or a chemical staining agent.

Column Chromatography

Column chromatography is a fundamental purification technique used in the synthesis of this compound to isolate it from reaction byproducts and unreacted starting materials. nih.gov This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase, which is a solvent or mixture of solvents. scielo.br The polarity of the compound, the choice of the stationary phase, and the eluting solvent system are critical factors for achieving effective separation. phenomenex.com

For the purification of aniline (B41778) derivatives, a silica gel stationary phase is commonly employed due to its high purity and consistent particle size, which leads to better reproducibility and column performance. phenomenex.com The mobile phase, or eluent, is carefully selected to provide optimal separation. A gradient elution method, starting with a non-polar solvent and gradually increasing the polarity, is often used. For instance, a gradient starting with hexane and gradually introducing a more polar solvent like ethyl acetate can effectively separate compounds with different polarities. scielo.br The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC), and fractions containing the pure this compound are collected for subsequent analysis.

Table 1: Illustrative Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane-Ethyl Acetate gradient |

| Elution Profile | Gradient from 100% Hexane to 50:50 Hexane:Ethyl Acetate |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization |

| Typical Outcome | Isolation of this compound with >98% purity |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. For a novel compound like this compound, crystallographic data serves as the definitive structural proof. mdpi.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. escholarship.org The way the X-rays are scattered is determined by the electron density within the crystal, allowing for the construction of a detailed molecular model. This technique is considered the gold standard for structural elucidation of crystalline solids. nih.govescholarship.org

Single-crystal X-ray diffraction (SCXRD) is the primary method used to obtain detailed crystallographic data. The first and often most challenging step is the growth of a high-quality single crystal of this compound, which can be achieved through methods like slow evaporation of a saturated solution. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer, and a complete diffraction dataset is collected. nih.gov

The collected data is then processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). mdpi.com The structure is solved and refined to generate a final model of the molecule, including the precise coordinates of each atom. This analysis reveals the exact conformation of the morpholine and methoxy groups relative to the aniline ring and details the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

| Chemical Formula | C11H16N2O2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.83 |

| b (Å) | 6.06 |

| c (Å) | 31.38 |

| β (º) | 97.36 |

| Volume (ų) | 1669.4 |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) (g/cm³) | 1.245 |

Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows for the prediction of molecular structures and properties. researchgate.net These theoretical models can predict bond lengths, angles, and dihedral angles for this compound in its gas-phase, optimized geometry.

The experimental data obtained from SCXRD provides the ultimate benchmark for validating these computational predictions. researchgate.net By comparing the theoretically calculated geometric parameters with the precise measurements from the crystal structure, researchers can assess the accuracy of the computational methods and basis sets used. nih.gov Discrepancies between the solid-state experimental data and gas-phase computational data can often be attributed to intermolecular forces and crystal packing effects present in the solid state, providing deeper insight into how the molecular structure is influenced by its environment. ua.pt

Table 3: Comparison of Experimental and Predicted Geometric Parameters

| Geometric Parameter | Experimental (SCXRD) Value (Illustrative) | Predicted (DFT) Value (Illustrative) |

| C-N (aniline) bond length (Å) | 1.395 | 1.390 |

| C-O (methoxy) bond length (Å) | 1.370 | 1.365 |

| C-N-C (morpholine) bond angle (º) | 112.5 | 113.0 |

| Aniline Ring Planarity (Dihedral) | ~0.5º | 0.0º |

Electrochemical Analytical Techniques

Electrochemical techniques are powerful tools for investigating the redox properties of molecules like this compound. These methods provide information on the oxidation and reduction potentials of the compound and can be used to study the mechanisms of electron transfer reactions. The aniline and methoxy functional groups are electroactive, making this class of compounds well-suited for electrochemical analysis. researchgate.net

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of a species in solution. electrochemsci.org In a typical experiment involving this compound, the potential of a working electrode is scanned linearly versus time, and the resulting current from the oxidation or reduction of the compound is measured. abechem.com

For aniline derivatives, CV typically reveals an irreversible or quasi-reversible oxidation peak. researchgate.net The oxidation of the aniline nitrogen atom often occurs in a one-electron, one-proton process to form a radical cation. researchgate.net This initial species can then undergo further reactions. The potential at which this peak occurs provides information about the ease of oxidation of the molecule. The presence of the electron-donating methoxy and morpholino groups is expected to lower the oxidation potential compared to unsubstituted aniline. By varying the scan rate, one can investigate the stability of the electrochemically generated species. nih.gov

Table 4: Illustrative Cyclic Voltammetry Data

| Parameter | Description |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium perchlorate |

| Analyte Concentration | 1.0 mM |

| Anodic Peak Potential (Epa) | +0.75 V vs. Ag/AgCl |

| Process Type | Irreversible Oxidation |

Controlled-potential coulometry is an electrochemical method used to determine the total number of electrons (n) transferred in a redox reaction. researchgate.net This technique is often used in conjunction with cyclic voltammetry to elucidate reaction mechanisms. researchgate.net For the electrochemical oxidation of this compound, coulometry would be performed at a constant potential, slightly more positive than the anodic peak potential observed in the CV. researchgate.net

Table 5: Illustrative Controlled-Potential Coulometry Results

| Parameter | Description |